N-Methylfulleropyrrolidine

Catalog No.
S1783308
CAS No.
M.F
C63H7N
M. Wt
777.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylfulleropyrrolidine

Product Name

N-Methylfulleropyrrolidine

Molecular Formula

C63H7N

Molecular Weight

777.7 g/mol

InChI

InChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3

InChI Key

BYIDVSOOZTZTQB-UHFFFAOYSA-N

Photoinduced energy and electron transfer between oligothienylenevinylenes and N-methylfulleropyrrolidine (MP-C60) has been studied in details. MP-C60 acts as an electron acceptor.
N-Methylfulleropyrrolidine is an acceptor molecule with a fullerene core, and a nitrogen free lone pair that is located at the pyrrolidine ring. It can be used as an intermediate in the synthesis of other functionalized fullerenes. It can be also used in the development of opto-electronic devices.

N-Methylfulleropyrrolidine (NMFP) is a highly characterized, solution-processable Prato monoadduct of C60. Widely utilized as a benchmark electron acceptor and spectroscopic reference material, it overcomes the severe solubility limitations of pristine C60 while retaining robust electron-accepting capabilities . Featuring a tertiary amine within its pyrrolidine ring, NMFP provides a unique functional handle for supramolecular coordination or further chemical modification, such as quaternization. In procurement and material selection, it is prioritized over crude fullerene mixtures for its high purity (typically ≥99% HPLC), well-defined HOMO/LUMO levels, and predictable behavior in organic photovoltaics (OPV) and photophysical donor-acceptor dyads [1].

Research Fit

Benchmark Prototypical fulleropyrrolidine reference standard
Electronic Defined HOMO–LUMO profile for semiconductor research
Context n-Type organic electronics & bioactivity screening baseline

Substituting NMFP with pristine C60 or standard PCBM compromises both processability and supramolecular functionality. Pristine C60 suffers from extreme insolubility in common organic solvents, rendering solution-phase dyad synthesis and uniform thin-film deposition highly inefficient [1]. While PCBM is highly soluble and optimized for bulk heterojunctions, it lacks the basic nitrogen lone pair present in NMFP's pyrrolidine ring. This nitrogen atom is critical for non-covalent axial coordination to metal-porphyrin donors or for acid-base complexation in self-assembled architectures [2]. Furthermore, the saturation of one double bond on the C60 cage during NMFP synthesis shifts its first reduction potential by ~100–150 mV compared to pristine C60, altering the energetic driving force for charge separation—a difference that makes generic substitution fatal for precisely tuned photophysical models [3].

Substitution Risk

N-Methylfulleropyrrolidine
PCBM / C60 Substitutes
Minimal functionalization; higher C60 content
PCBM: long alkyl chains alter solubility and packing
Reported film homogeneity under thermal annealing
PCBM: phase segregates into crystalline aggregates
Reported distinct radical scavenging profile vs C60
Pristine C60: lower bioactivity in cell-based assays

Reduction Potential Shift

The conversion of C60 to the monoadduct N-Methylfulleropyrrolidine inherently alters the electronic structure of the fullerene cage. Cyclic voltammetry demonstrates that the saturation of a single double bond on the C60 core shifts the first reduction potential to more negative values by approximately 100 to 150 mV compared to pristine C60 [1]. This positions NMFP's first reduction potential between -0.3 and -0.4 eV (vs SCE), slightly raising the LUMO level [1].

Evidence DimensionFirst reduction potential shift
Target Compound Data-0.3 to -0.4 eV (vs SCE)
Comparator Or BaselinePristine C60 (Baseline)
Quantified Difference100–150 mV cathodic shift per saturated double bond
ConditionsCyclic voltammetry, measured vs SCE in solvent with supporting electrolyte

This precise cathodic shift allows researchers to tune the HOMO-LUMO gap in donor-acceptor dyads, directly increasing the open-circuit voltage (Voc) potential in photovoltaic applications compared to using pristine C60.

Radical Scavenging
Head-to-head
NMFP: reported higher radical scavenging activity Pristine C60: lower protection against NO-induced apoptosis
Supports antioxidant bioactivity screening context
Cell-based assay in 3T3L1 cells

Near-IR Absorption Signature

In photophysical studies, tracking the charge-separated state requires distinct spectral signatures. The singly reduced radical anion of N-Methylfulleropyrrolidine exhibits a characteristic near-IR absorption maximum at 1010 nm (ε = 8000 M-1 cm-1). In contrast, the radical anion of pristine C60 absorbs at a lower energy, peaking at 1080 nm (ε = 15000 M-1 cm-1) [1]. This hypsochromic shift is a direct result of the perturbation of the fullerene π-system upon functionalization [1].

Evidence DimensionRadical anion near-IR absorption maximum
Target Compound Data1010 nm maximum (ε = 8000 M-1 cm-1)
Comparator Or BaselinePristine C60•- (1080 nm maximum, ε = 15000 M-1 cm-1)
Quantified Difference70 nm blue shift (hypsochromic shift)
ConditionsPicosecond/nanosecond laser flash photolysis in solution

The distinct 1010 nm absorption peak provides an unambiguous, quantifiable optical marker for verifying successful electron transfer in newly synthesized molecular heterojunctions.

Morphological Stability
Head-to-head
NMFP-based blend: homogeneity over 24 h at 150 °C PCBM blend: forms needle-shaped aggregates after 1 h
Supports OPV thermal stability screening
P3HT thin films annealed at 150 °C

Quaternization for Aqueous Solubility

While pristine C60 is notoriously insoluble in water (~1.3 × 10^-11 ng/mL), N-Methylfulleropyrrolidine serves as a highly effective precursor for generating water-soluble fullerene clusters. The tertiary amine of NMFP can be covalently alkylated (e.g., via N-methylation) to yield a positively charged quaternary ammonium fullerene derivative, {C60(C4H10N+)}n[1]. This cationic functionalization not only drastically increases aqueous solubility but also eliminates the charge-repelling forces that typically hinder the radiolytic reduction of negatively charged fullerene clusters in aqueous media [1].

Evidence DimensionAqueous processability via functionalization
Target Compound DataReadily quaternized to form soluble {C60(C4H10N+)}n clusters
Comparator Or BaselinePristine C60 (Inert, insoluble, ~1.3 × 10^-11 ng/mL in water)
Quantified DifferenceEnables stable aqueous cationic cluster formation vs total insolubility
ConditionsN-alkylation followed by dissolution in aqueous media / radiolytic reduction assays

Procurement of NMFP is essential for laboratories needing a reactive handle to synthesize cationic, water-soluble fullerenes for biological assays or aqueous catalytic systems where pristine C60 completely fails.

Photovoltaic Efficiency
Cross-study
N-phenyl[60]fulleropyrrolidine PCE up to 7.3% PC61BM: comparable performance
Supports cost-efficiency assessment for OPV
Bulk-heterojunction with PTB7 donor

Non-Covalent Coordination

Unlike PCBM or pristine C60, which rely on covalent linkage or bulk blending to interface with electron donors, N-Methylfulleropyrrolidine possesses a sterically accessible nitrogen lone pair. This enables spontaneous supramolecular complexation—such as axial coordination to zinc-based bisporphyrins (ZnP)—to form highly ordered donor-acceptor dyads and triads in solution [1]. This specific binding capability fundamentally differentiates NMFP from standard ester-functionalized fullerenes like PCBM, which cannot act as Lewis bases in such architectures[1].

Evidence DimensionSupramolecular coordination (Lewis base behavior)
Target Compound DataForms stable axial coordination complexes via pyrrolidine nitrogen
Comparator Or BaselinePCBM / Pristine C60 (Lacks Lewis base coordination sites)
Quantified DifferenceEnables spontaneous self-assembly of defined dyads vs requiring covalent synthesis
ConditionsSolution-phase mixing with metalloporphyrins (e.g., Zn2-bisporphyrin)

Allows synthetic chemists to rapidly prototype and test photoinduced electron transfer systems via self-assembly, saving significant time and resources compared to multi-step covalent dyad synthesis.

HOMO–LUMO Gap
Head-to-head
NMFP: 2.05 eV 2c: 2.11 eV, 2d: 1.99 eV
Supports electronic structure benchmarking
DPV in o-DCB vs Fc+/Fc
n-Doping Efficiency
Class-level
Fulleropyrrolidine (PTEG-1): doping efficiency near 100% PCBM: limited to a few percent
Indicates scaffold for high n-doping research
Based on PTEG-1 derivative study

Spectroscopic Baseline Standard

Because its excited-state dynamics and reduction potentials are exhaustively documented, NMFP is the premier procurement choice as a reference standard. Laboratories developing novel non-fullerene acceptors (NFAs) or new fullerene derivatives use NMFP to calibrate cyclic voltammetry setups and benchmark transient absorption spectroscopy data, specifically relying on its well-defined 1010 nm radical anion absorption peak[1].

Water-Soluble Fullerene Precursor

NMFP is highly recommended for procurement by groups synthesizing fullerenes for biological or aqueous catalytic applications. Its tertiary amine can be easily quaternized with alkyl halides, yielding positively charged, water-soluble clusters. This route is far more efficient and controlled than attempting to functionalize pristine C60 directly, which suffers from extreme insolubility and poor reactivity [2].

Self-Assembled Donor-Acceptor Architectures

For researchers investigating artificial photosynthesis or single-component organic solar cells, NMFP acts as an ideal supramolecular building block. Its pyrrolidine nitrogen allows it to spontaneously coordinate with metal-centered donors (like zinc porphyrins), enabling the rapid, non-covalent construction of complex electron-transfer triads without the need for laborious covalent coupling steps required when using PCBM [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Morphologically stable OPV acceptor research
Thermal stability of blend films
Annealing-induced phase segregation
BHJ solar cell cost-efficiency studies
Photovoltaic conversion efficiency vs synthetic accessibility
Device PCE and material cost review
Fullerene antioxidant SAR studies
Radical scavenging activity in cell models
Bioactivity assay response vs C60
n-Type doping platform research
Doping efficiency potential
Conductivity and doping efficiency measurements

XLogP3

15.9

Hydrogen Bond Acceptor Count

1

Exact Mass

777.057849228 Da

Monoisotopic Mass

777.057849228 Da

Heavy Atom Count

64

Explore Compound Types